Thianthrene 5,10-dioxide
Overview
Description
Thianthrene 5,10-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C12H8O2S2. It is characterized by a dibenzo-fused 1,4-dithiine ring where two sulfur atoms are embedded diagonally. This compound is known for its unique structural properties and its ability to undergo various chemical reactions, making it a valuable substance in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thianthrene 5,10-dioxide can be synthesized through several methods. One common approach involves the oxidation of thianthrene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of thianthrene using sulfuric acid and other oxidizing agents. This method is favored due to its efficiency and the high purity of the resulting product .
Chemical Reactions Analysis
Types of Reactions: Thianthrene 5,10-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur atoms, which can participate in electron transfer processes .
Common Reagents and Conditions:
Oxidation: this compound can be further oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace one of the oxygen atoms in the compound.
Major Products: The major products formed from these reactions include various thianthrene derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Thianthrene 5,10-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which thianthrene 5,10-dioxide exerts its effects involves the interaction of its sulfur atoms with various molecular targets. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The pathways involved often include electron transfer processes and the formation of sulfur-oxygen bonds .
Comparison with Similar Compounds
Thianthrene: The parent compound of thianthrene 5,10-dioxide, which lacks the oxygen atoms.
Thianthrene 5-oxide: A partially oxidized form of thianthrene with one oxygen atom.
Dibenzothiophene: A structurally similar compound with a sulfur atom embedded in a dibenzo-fused ring.
Uniqueness: this compound is unique due to its high reactivity and the presence of two oxygen atoms, which enhance its ability to participate in various chemical reactions. This makes it a valuable compound for both research and industrial applications .
Properties
IUPAC Name |
thianthrene 5,10-dioxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2S2/c13-15-9-5-1-2-6-10(9)16(14)12-8-4-3-7-11(12)15/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJYDWOCESGOJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)S(=O)C3=CC=CC=C3S2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241751 | |
Record name | Thianthrene 5,10-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951-02-0 | |
Record name | Thianthrene 5,10-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thianthrene,10-dioxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thianthrene 5,10-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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